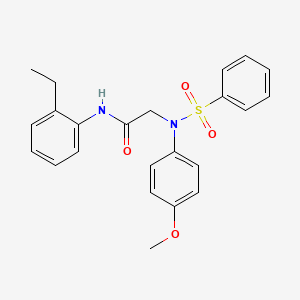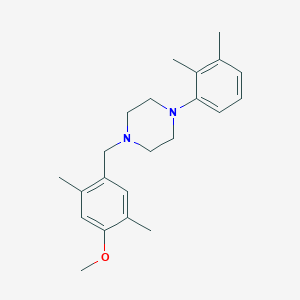
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide (CDMN) is a chemical compound that belongs to the class of nitrobenzamides. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The synthesis method of CDMN involves several steps and requires the use of specialized equipment and chemicals.
Mécanisme D'action
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor. This means that it binds to the receptor and blocks its activity, thereby reducing the activity of the serotonin system. This compound also inhibits the activity of the dopamine transporter, which reduces the reuptake of dopamine and increases its availability in the synaptic cleft. This leads to an increase in dopamine signaling, which is associated with reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. It has been shown to have an inhibitory effect on the activity of the serotonin 5-HT2A receptor and the dopamine transporter. This suggests that it may have an impact on mood, cognition, and perception. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is its high affinity for the serotonin 5-HT2A receptor and its inhibitory effect on the dopamine transporter. This makes it a potentially useful tool for the study of the neurochemical mechanisms underlying psychiatric disorders. However, the limitations of this compound include its relatively complex synthesis method and the lack of understanding of its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide. One direction is to further investigate its potential applications in the study of psychiatric disorders such as depression, anxiety, and addiction. Another direction is to explore its potential as a therapeutic agent for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on mood, cognition, and perception.
Méthodes De Synthèse
The synthesis method of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide involves several steps. The first step is the reaction of 2,5-dimethoxyaniline with cyclopentanone in the presence of sodium hydride. This results in the formation of N-cyclopentyl-2,5-dimethoxyaniline. The second step involves the nitration of the N-cyclopentyl-2,5-dimethoxyaniline with nitric acid and sulfuric acid. This results in the formation of N-cyclopentyl-4,5-dimethoxy-2-nitroaniline. The final step involves the reaction of N-cyclopentyl-4,5-dimethoxy-2-nitroaniline with benzoyl chloride in the presence of triethylamine. This results in the formation of this compound.
Applications De Recherche Scientifique
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have an inhibitory effect on the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make this compound a potentially useful tool for the study of the neurochemical mechanisms underlying psychiatric disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-7-10(11(16(18)19)8-13(12)21-2)14(17)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXOVLBVRJJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)

![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)